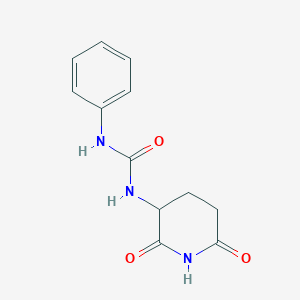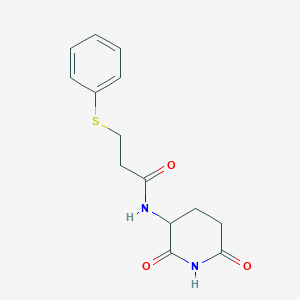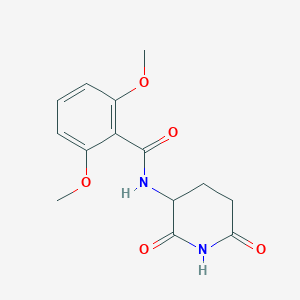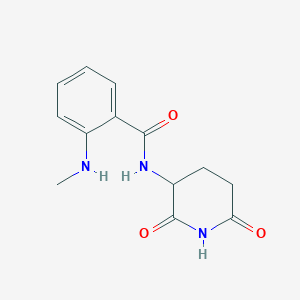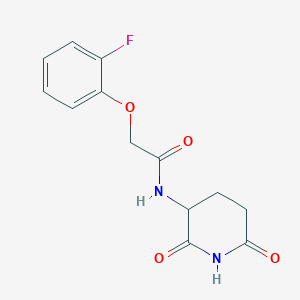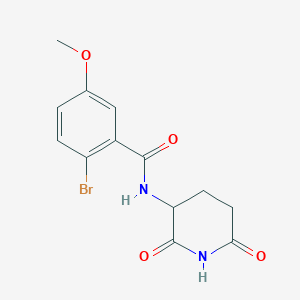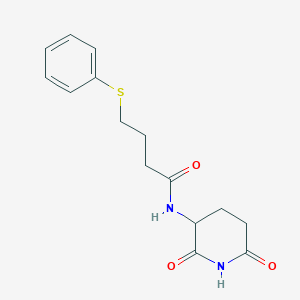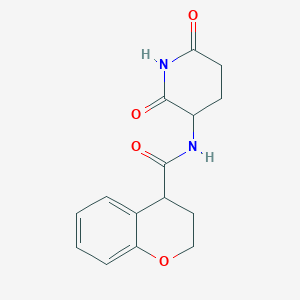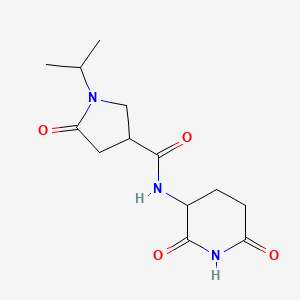
N-(2,6-dioxopiperidin-3-yl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dioxopiperidin-3-yl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide, commonly known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPC is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which is a critical pathway in the regulation of cell growth and apoptosis.
Applications De Recherche Scientifique
DPC has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by DPC leads to the activation of the p53 pathway, which plays a critical role in the regulation of cell growth and apoptosis. DPC has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various preclinical models. Moreover, DPC has been reported to sensitize cancer cells to radiation therapy and chemotherapy.
Mécanisme D'action
The MDM2 protein is a negative regulator of p53, which is a tumor suppressor protein that plays a critical role in the regulation of cell growth and apoptosis. The interaction between MDM2 and p53 leads to the degradation of p53, which results in the inhibition of its tumor suppressor function. DPC inhibits the MDM2-p53 interaction by binding to the hydrophobic pocket of MDM2, which prevents the degradation of p53 and leads to the activation of the p53 pathway.
Biochemical and Physiological Effects
The activation of the p53 pathway by DPC leads to the induction of apoptosis in cancer cells. DPC has been shown to induce apoptosis in various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. Moreover, DPC has been reported to sensitize cancer cells to radiation therapy and chemotherapy, which enhances the therapeutic efficacy of these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
DPC has several advantages for lab experiments, including its small size, high potency, and selectivity for the MDM2 protein. Moreover, DPC has been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as a cancer therapy. However, DPC has some limitations, including its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Moreover, DPC has a short half-life, which limits its efficacy as a therapeutic agent.
Orientations Futures
There are several future directions for the development of DPC as a cancer therapy. One direction is to improve the pharmacokinetic properties of DPC, such as its solubility and half-life, to enhance its efficacy as a therapeutic agent. Another direction is to investigate the potential of DPC in combination with other cancer therapies, such as radiation therapy and chemotherapy, to enhance their therapeutic efficacy. Moreover, further preclinical studies are needed to evaluate the safety and efficacy of DPC in vivo, which will provide valuable information for the development of DPC as a cancer therapy.
Conclusion
In conclusion, N-(2,6-dioxopiperidin-3-yl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide, or DPC, is a promising small molecule inhibitor of the MDM2-p53 interaction that has potential therapeutic applications in cancer treatment. DPC has been extensively studied for its ability to induce apoptosis in cancer cells and sensitize cancer cells to radiation therapy and chemotherapy. However, further preclinical and clinical studies are needed to evaluate the safety and efficacy of DPC as a cancer therapy.
Méthodes De Synthèse
The synthesis of DPC involves a series of chemical reactions, including the condensation of 3-carboxy-4-oxopiperidine with 2,6-dioxopiperidine-3-carboxylic acid, followed by the addition of an isopropyl group to the pyrrolidine ring. The final product is obtained through a purification process using column chromatography.
Propriétés
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-7(2)16-6-8(5-11(16)18)12(19)14-9-3-4-10(17)15-13(9)20/h7-9H,3-6H2,1-2H3,(H,14,19)(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXONFBUUSKSADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide](/img/structure/B7582161.png)


